molecular formula C21H16N2O5 B4572985 methyl 1-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1H-indole-3-carboxylate

methyl 1-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1H-indole-3-carboxylate

Cat. No.: B4572985
M. Wt: 376.4 g/mol
InChI Key: IRYCGLPBXYHQLW-UHFFFAOYSA-N
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Description

Methyl 1-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C21H16N2O5 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.10592162 g/mol and the complexity rating of the compound is 654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Annulation and Migration Reactions

[4 + 3]-Annulation and Carboxamide Group Migration : Research has shown that 1-methylindole-3-carboxamides react with substituted propargyl alcohols to afford lactams through [4 + 3]-annulation. This reaction includes an unexpected migration of the carboxamide group to the indole-2-position. Meanwhile, indole-2-carboxylic acids/amides form seven-membered lactones/lactams (oxepinoindolones/azepinoindolones) upon similar treatment, showcasing a versatile approach to constructing complex indole frameworks (Karuppu Selvaraj, Shubham Debnath, & K. C. Kumara Swamy, 2019).

Synthesis and Anti-Cancer Activity

Methyl Indole-3-Carboxylate Derivatives as Antitumor Agents : A study synthesized new derivatives of methyl indole-3-carboxylate, demonstrating their potential as analogs to 3,3′-diindolylmethane, a potent antitumor agent. These compounds showed inhibitory effects on the growth of melanoma, renal, and breast cancer cell lines, highlighting their significance in medicinal chemistry and cancer research (M. Niemyjska, D. Maciejewska, I. Wolska, & Paweł Truszkowski, 2012).

Carboxylation and Carbamoylation

Carboxylation and Ethoxycarbonylation of Indoles : Various 1-substituted indoles have been carboxylated under CO2 pressure with the aid of Me2AlCl, yielding indole-3-carboxylic acids. This method extends to alkoxycarbonylation and carbamoylation, providing a versatile route for the functionalization of indoles and exploring their potential applications in synthetic and medicinal chemistry (K. Nemoto, Shinya Tanaka, Megumi Konno, Satoru Onozawa, Masafumi Chiba, Yuuki Tanaka, Y. Sasaki, Ryoji Okubo, & T. Hattori, 2016).

Acylation and Oxidative Cyclization

Direct Acylation and Oxidative Cyclization : 3-Methylindole undergoes direct acylation with acyl chlorides in the presence of AlCl3, leading to 3-(2-oxoalkyl)indoles. This method provides a straightforward approach for synthesizing indole derivatives without the need for protection-deprotection steps, facilitating the exploration of indole chemistry in organic synthesis (M. Pal, R. Dakarapu, & S. Padakanti, 2004).

Properties

IUPAC Name

methyl 1-[3-(1,3-dioxoisoindol-2-yl)propanoyl]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5/c1-28-21(27)16-12-23(17-9-5-4-6-13(16)17)18(24)10-11-22-19(25)14-7-2-3-8-15(14)20(22)26/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYCGLPBXYHQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)C(=O)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 1-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1H-indole-3-carboxylate
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methyl 1-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1H-indole-3-carboxylate
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methyl 1-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1H-indole-3-carboxylate
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methyl 1-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1H-indole-3-carboxylate
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methyl 1-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1H-indole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 1-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1H-indole-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.